1-(4-Methylbenzoyl)-1H-benzotriazole

Description

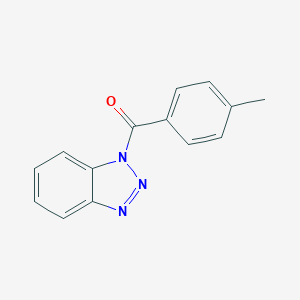

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 | |

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59046-28-5 | |

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile chemical intermediate. The document details the experimental protocol for its preparation, presents key physical and chemical data in structured tables, and includes a visual representation of the synthetic workflow.

Introduction

This compound belongs to the class of N-acylbenzotriazoles, which are widely recognized as stable and effective acylating agents in organic synthesis. These compounds serve as valuable alternatives to more reactive acyl chlorides, offering advantages such as ease of handling, high yields in acylation reactions, and compatibility with a broad range of functional groups. The title compound, featuring a p-toluoyl group, is a potentially useful building block in the synthesis of more complex molecules, including pharmacologically active compounds and novel materials. This guide outlines a reliable synthetic route and the expected analytical characteristics of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 1H-benzotriazole with 4-methylbenzoic acid. A well-established and efficient method for this transformation involves the activation of the carboxylic acid with thionyl chloride in the presence of excess benzotriazole.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of N-acylbenzotriazoles developed by Katritzky et al.

Materials:

-

4-Methylbenzoic acid

-

1H-Benzotriazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

2 N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 1H-benzotriazole (4.76 g, 40 mmol) in dichloromethane (50 mL) at room temperature, slowly add thionyl chloride (1.19 g, 0.73 mL, 10 mmol).

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add 4-methylbenzoic acid (1.36 g, 10 mmol) to the reaction mixture in one portion.

-

Continue stirring for 2 hours at room temperature. A white precipitate of benzotriazole hydrochloride will form.

-

Filter the reaction mixture to remove the precipitate and wash the solid with dichloromethane (2 x 50 mL).

-

Combine the organic filtrates and wash with 2 N aqueous sodium hydroxide (3 x 60 mL) to remove unreacted 4-methylbenzoic acid and excess benzotriazole.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

This section summarizes the physical properties of the starting materials and the final product, as well as the expected spectroscopic data for this compound.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |

| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 99-94-5 | White crystalline solid | 180-182 |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 95-14-7 | White to light tan crystalline solid | 98-100 |

| This compound | C₁₄H₁₁N₃O | 237.26 | 59046-28-5 | Solid (expected) | Not available |

Spectroscopic Data for this compound (Predicted)

Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics are predicted based on the known spectra of the starting materials and related N-acylbenzotriazole compounds.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) | Mass Spectrometry (EI) |

| δ (ppm) | δ (ppm) | Wavenumber (cm⁻¹) | m/z (intensity) |

| ~8.30-8.10 (m, 2H, Ar-H) | ~168.0 (C=O) | ~3070 (Ar C-H stretch) | 237 (M⁺) |

| ~7.80-7.60 (m, 2H, Ar-H) | ~145.0 (Ar-C) | ~1700 (C=O stretch) | 119 (M-p-toluoyl)⁺ |

| ~7.50-7.30 (m, 4H, Ar-H) | ~132.0 (Ar-C) | ~1610, 1580, 1495 (Ar C=C stretch) | 119 (p-toluoyl)⁺ |

| ~2.45 (s, 3H, CH₃) | ~130.0 (Ar-CH) | ~1280 (C-N stretch) | 91 (tropylium)⁺ |

| ~128.0 (Ar-CH) | ~750 (Ar C-H bend) | ||

| ~124.0 (Ar-CH) | |||

| ~114.0 (Ar-CH) | |||

| ~21.5 (CH₃) |

Note: The predicted NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key properties. The synthetic method described is robust and high-yielding, making the target compound readily accessible for further applications in research and development. The tabulated data and spectroscopic predictions offer a valuable resource for the characterization and quality control of this important chemical intermediate. Researchers and scientists in drug development and materials science can utilize this information to facilitate their synthetic endeavors and explore the potential of this compound in various applications.

An In-depth Technical Guide on the Physical and Chemical Properties of 1-(4-Methylbenzoyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile N-acylbenzotriazole derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid.[1] N-acylbenzotriazoles, such as this compound, are recognized for their stability compared to corresponding acid chlorides, making them advantageous acylating agents in various chemical transformations.[1][2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N₃O | [3] |

| Molecular Weight | 237.26 g/mol | Calculated |

| Density | 1.25 g/cm³ | |

| Boiling Point | 429.7 °C at 760 mmHg | |

| Flash Point | 213.7 °C | |

| Refractive Index | 1.664 | |

| Melting Point | Data not available for the specific compound. Related compound 1-Benzoyl-1H-benzotriazole has a melting point of 111-112 °C. | [4] |

Synthesis and Experimental Protocols

N-acylbenzotriazoles are valuable synthons in organic synthesis, often used as alternatives to acyl chlorides for acylation reactions.[2] The synthesis of this compound typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride or the coupling of 4-methylbenzoic acid with benzotriazole.

General Experimental Protocol for N-Acylation of Benzotriazole

A general and environmentally friendly procedure for the N-acylation of nitrogenous heterocyclic compounds involves using stoichiometric amounts of the heterocyclic amine and the corresponding acyl chloride under solvent-free conditions, catalyzed by a reusable clay at room temperature.[5]

Materials:

-

Benzotriazole

-

4-Methylbenzoyl chloride

-

Natural clay catalyst (e.g., potter's clay)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, combine benzotriazole (1.05 mmol), 4-methylbenzoyl chloride (1.05 mmol), and 0.5 g of the clay catalyst.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

-

Evaporate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.[5]

Diagram 1: General Workflow for the N-acylation of Amines using Benzotriazoles

Caption: General workflow for N-acylation of amines.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an N-acylbenzotriazole would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The disappearance of the N-H stretching band from benzotriazole (around 3300-3500 cm⁻¹) and the appearance of the carbonyl band would confirm the N-acylation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of both the benzotriazole and the 4-methylbenzoyl moieties, as well as a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the compound (237.26 g/mol ).

Reactivity and Chemical Properties

N-acylbenzotriazoles are known for their utility as efficient acylating agents for a variety of nucleophiles, including amines, alcohols, and thiols.[2] They offer a milder alternative to acyl chlorides and can be used in neutral reaction conditions, which is advantageous when working with sensitive substrates.[1] The benzotriazole moiety serves as an excellent leaving group, facilitating the acyl transfer.[6]

Biological Activity and Potential Applications

While specific biological activities for this compound have not been detailed in the available literature, the broader class of N-acylbenzotriazoles and benzotriazole derivatives have been investigated for a range of biological and pharmacological properties.

Some N-acylbenzotriazole derivatives have shown antibacterial activity.[4] For instance, a Cu(II) coordinated N-aroylbenzotriazole complex displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, various benzotriazole derivatives have been explored for their potential as antiviral, antifungal, and anticancer agents.[7][8] The benzotriazole scaffold is considered a promising platform for the development of new bioactive compounds.[6]

Diagram 2: Potential Biological Activities of Benzotriazole Derivatives

Caption: Potential biological activities of benzotriazoles.

Conclusion

This compound is a stable and versatile chemical intermediate with significant potential in organic synthesis, particularly as an acylating agent. While specific data on its physical properties, such as melting point, and detailed spectral characterization are not extensively documented in publicly available literature, its chemical behavior and synthetic utility can be inferred from the well-established chemistry of N-acylbenzotriazoles. Further research into the specific biological activities of this compound could unveil new applications in medicinal chemistry and drug discovery.

References

- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. m.molbase.com [m.molbase.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide to 1-(4-Methylbenzoyl)-1H-benzotriazole

CAS Number: 59046-28-5

This technical guide provides a comprehensive overview of 1-(4-Methylbenzoyl)-1H-benzotriazole, a versatile N-acylbenzotriazole derivative. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its properties, synthesis, applications, and biological potential.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59046-28-5 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₄H₁₁N₃O | [3][4] |

| Molecular Weight | 237.26 g/mol | [3][4] |

| Exact Mass | 237.09 g/mol | [3] |

| Density | 1.25 g/cm³ | [3] |

| Boiling Point | 429.7 °C at 760 mmHg | [3] |

| Flash Point | 213.7 °C | [3] |

| Refractive Index | 1.664 | [3] |

| LogP | 2.4282 | [3] |

Synthesis and Purification

N-acylbenzotriazoles are renowned for their stability and ease of preparation. They are typically synthesized from the corresponding carboxylic acid and 1H-benzotriazole. An efficient and widely adopted one-pot procedure utilizes thionyl chloride as a coupling agent, which allows for mild reaction conditions and high yields across a broad range of substrates.[9]

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for synthesizing N-acylbenzotriazoles.[9]

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

1H-Benzotriazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-methylbenzoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization. While the optimal solvent should be determined experimentally, solvents such as benzene, toluene, or ethanol are commonly used for recrystallizing benzotriazole derivatives.[6] Alternatively, for high purity, flash column chromatography on silica gel may be employed.

Synthesis Workflow Diagram

Spectral Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[10][11][12][13][14][15][16][17]

| Spectral Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons of the benzotriazole ring (approx. 7.5-8.2 ppm). Aromatic protons of the 4-methylbenzoyl group (approx. 7.3-7.8 ppm, appearing as two doublets). A singlet for the methyl group protons (approx. 2.4 ppm). |

| ¹³C NMR | Carbonyl carbon signal (approx. 165-170 ppm). Aromatic carbons of both rings (approx. 110-150 ppm). Methyl carbon signal (approx. 21-22 ppm). |

| IR (Infrared) | Strong carbonyl (C=O) stretching vibration (approx. 1700-1750 cm⁻¹). C=C stretching vibrations for the aromatic rings (approx. 1450-1600 cm⁻¹). C-H stretching for aromatic and methyl groups (approx. 2900-3100 cm⁻¹). |

Applications in Organic Synthesis

The primary application of this compound stems from its nature as a stable and neutral N-acylating agent. N-acylbenzotriazoles are advantageous alternatives to more reactive acylating agents like acyl chlorides and anhydrides, especially in syntheses involving sensitive functional groups.[11][18]

They are extensively used for the preparation of:

-

Amides: React readily with primary and secondary amines, and even aqueous ammonia, to form amides in high yields under mild conditions.[11]

-

Esters and Thioesters: Can acylate alcohols and thiols.

-

Ketones: Used in C-acylation reactions.

The benzotriazole moiety serves as an excellent leaving group, facilitating nucleophilic attack on the acyl carbon. The workup is often straightforward as the benzotriazole byproduct can be easily removed.

General Mechanism of Acylation

Biological Activity and Potential in Drug Development

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[3][10][19][20][21] The benzotriazole nucleus is a key component in numerous compounds investigated for various therapeutic applications.

While no specific biological studies have been published for this compound, the broader class of N-acylbenzotriazoles and other benzotriazole derivatives has demonstrated significant potential in several areas:

-

Antimicrobial Activity: Many benzotriazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Aspergillus niger and Candida albicans.[20][22][23][24]

-

Antiviral Activity: Certain derivatives have shown promising activity against a range of viruses, including Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).[1][9][18][21] Some compounds are believed to interfere with the early stages of viral infection.[1]

-

Anticancer Activity: Some benzotriazole-based compounds, such as vorozole, have been investigated as antineoplastic agents.[21]

-

Anti-inflammatory and Analgesic Effects: N-acyl-1H-benzotriazole derivatives have been screened for anti-inflammatory and analgesic properties.[25]

Given the established biological activities of the benzotriazole scaffold, this compound represents a compound of interest for further screening and development in medicinal chemistry. Its stable structure and synthetic accessibility make it an attractive candidate for inclusion in compound libraries for high-throughput screening.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|59046-28-5 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound | CAS: 59046-28-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound - CAS:59046-28-5 - 阿镁生物 [amaybio.com]

- 8. 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 13. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. 1H-Benzotriazole [webbook.nist.gov]

- 17. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 18. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rjptonline.org [rjptonline.org]

- 24. jrasb.com [jrasb.com]

- 25. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 1H NMR [m.chemicalbook.com]

Spectral Analysis of 1-(4-Methylbenzoyl)-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for the compound 1-(4-Methylbenzoyl)-1H-benzotriazole. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on data from analogous compounds, such as (1H-1,2,3-Benzotriazol-1-yl)(o-tolyl)methanone, and general principles of spectroscopy.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | d | 1H | Benzotriazole-H4 |

| ~8.1 - 7.9 | d | 2H | Benzoyl-H2, H6 |

| ~7.8 - 7.6 | m | 2H | Benzotriazole-H5, H6 |

| ~7.5 - 7.3 | d | 2H | Benzoyl-H3, H5 |

| ~7.4 - 7.2 | t | 1H | Benzotriazole-H7 |

| ~2.4 | s | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl (C=O) |

| ~146 | Benzotriazole-C7a |

| ~144 | Benzoyl-C4 |

| ~133 | Benzotriazole-C3a |

| ~131 | Benzoyl-C1 |

| ~130 | Benzoyl-C2, C6 |

| ~129 | Benzoyl-C3, C5 |

| ~126 | Benzotriazole-C5 |

| ~125 | Benzotriazole-C6 |

| ~120 | Benzotriazole-C4 |

| ~114 | Benzotriazole-C7 |

| ~22 | Methyl (-CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1690-1670 | Strong | C=O Stretch (Aryl Ketone)[2][3] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1350-1300 | Medium | C-N Stretch |

| ~1250-1200 | Medium | N-N Stretch |

| ~850-800 | Strong | 1,4-disubstituted Benzene C-H Bend |

| ~750 | Strong | ortho-disubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 237 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | High | [C₇H₇O]⁺ (4-Methylbenzoyl cation) |

| 118 | Moderate | [C₆H₄N₃]⁺ (Benzotriazolyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 90 | Moderate | [C₆H₄N₂]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is required.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation (for GC-MS or LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane for GC-MS, or methanol/acetonitrile for LC-MS).

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

LC-MS Parameters (Typical):

-

Injection Volume: 5-10 µL.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium acetate.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Visualizations

The following diagrams illustrate the general synthetic pathway for N-acylbenzotriazoles and a logical workflow for the spectral analysis of this compound.

Caption: General synthetic route for this compound.

Caption: Logical workflow for the spectral characterization of the target compound.

References

Crystal structure of 1-(4-Methylbenzoyl)-1H-benzotriazole

An In-depth Technical Guide on the Crystal Structure of 1-(4-Methylbenzoyl)-1H-benzotriazole and its Analogs

Disclaimer: As of the latest search, the specific crystal structure of this compound is not publicly available in the searched crystallographic databases. This guide provides a comprehensive overview of the synthesis and characterization of N-acylbenzotriazoles and presents a detailed analysis of the crystal structure of a closely related compound, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, to provide relevant structural insights for researchers, scientists, and drug development professionals.

Introduction to N-Acylbenzotriazoles

N-acylbenzotriazoles are highly stable and versatile acylating agents in organic synthesis.[1] They serve as valuable alternatives to acyl chlorides for a wide range of N-, O-, C-, and S-acylation reactions, leading to the synthesis of biologically significant compounds such as amides, peptides, and esters.[1][2] The benzotriazole moiety acts as an excellent leaving group, facilitating these transformations under mild conditions.[3] Given their synthetic utility, understanding the structural and chemical properties of this class of compounds is of significant interest.

Crystal Structure Analysis of a Related Compound: 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile

While the specific data for this compound is unavailable, the crystal structure of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile (C₁₄H₁₀N₄) offers valuable insights into the molecular geometry and packing of similar benzotriazole derivatives.[4]

Crystallographic Data

The crystal data for 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile provides a summary of the unit cell dimensions and other key crystallographic parameters.

| Parameter | Value[4] |

| Chemical Formula | C₁₄H₁₀N₄ |

| Formula Weight (Mᵣ) | 234.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1912 (13) |

| b (Å) | 19.0520 (9) |

| c (Å) | 8.6610 (6) |

| β (°) | 118.0390 (10) |

| Volume (V) (ų) | 1193.0 (2) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.303 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.08 |

Data Collection and Refinement

Details of the data collection and structure refinement are crucial for assessing the quality of the crystallographic model.

| Parameter | Value[4] |

| Diffractometer | Rigaku Mercury2 |

| Reflections Collected | 11866 |

| Independent Reflections | 2715 |

| Reflections with I > 2σ(I) | 1903 |

| R_int | 0.047 |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.067 |

| wR(F²) | 0.182 |

| Goodness-of-fit (S) | 1.09 |

| No. of Parameters | 163 |

| Max., Min. Residual Electron Density (e Å⁻³) | 0.34, -0.17 |

In the molecular structure of this analog, the dihedral angle between the benzotriazole and benzene ring systems is 69.03 (6)°.[4] The crystal structure is stabilized by van der Waals contacts.[4]

Experimental Protocols

General Synthesis of N-Acylbenzotriazoles

N-acylbenzotriazoles are typically synthesized by the reaction of a carboxylic acid with 1H-benzotriazole. A common procedure involves the use of a coupling agent.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of N-acylbenzotriazoles.

Detailed Protocol:

-

To a solution of the carboxylic acid (1.0 eq.) and 1H-benzotriazole (1.1 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), a coupling agent such as propylphosphonic anhydride (T3P) or dicyclohexylcarbodiimide (DCC) (1.2 eq.) is added portion-wise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography to yield the pure N-acylbenzotriazole.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate) at room temperature.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 293 K) during data collection.[4] Intensity data are collected using a radiation source, typically Mo Kα.[4]

-

Structure Solution and Refinement: The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activities of N-Acylbenzotriazoles and Related Compounds

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities. This makes them attractive scaffolds in medicinal chemistry and drug development.[3]

-

Antimicrobial Activity: Many benzotriazole derivatives have been investigated for their antibacterial and antifungal properties.[3] For instance, certain N-acylcephalexins synthesized using N-acylbenzotriazoles have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.[5] A copper(II) complex of an N-aroylbenzotriazole also displayed potent antibacterial activity.[1]

-

Antiviral Activity: N-alkyl derivatives of tetrabromobenzotriazole have been identified as inhibitors of the NTPase/helicase of the Hepatitis C virus (HCV) and other related Flaviviridae.[6]

-

Antiprotozoal Activity: Benzotriazole derivatives have been tested against protozoan parasites such as Acanthamoeba castellanii and Trypanosoma cruzi.[3][4]

-

Enzyme Inhibition: Certain derivatives have shown selective inhibition against protein kinase CK2, indicating potential anticancer activity.[7]

The diverse biological profile of benzotriazole-containing molecules underscores the importance of this heterocyclic system in the design of new therapeutic agents.[3]

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Acylated Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylbenzotriazoles have emerged as highly versatile and efficient reagents in organic synthesis.[1] They are stable, often crystalline, solids that serve as superior alternatives to traditional acylating agents like acyl chlorides and acid anhydrides.[2][3] Their stability, ease of handling, and reactivity under neutral conditions make them particularly valuable in complex syntheses, including peptide chemistry and the development of pharmacologically active molecules.[4][5] This guide provides an in-depth analysis of the reactivity of the benzotriazole group in acylated compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The core of their reactivity lies in the excellent leaving group ability of the benzotriazolide anion.[6][7] This property facilitates the transfer of the acyl group to a wide range of nucleophiles, enabling efficient N-acylation, C-acylation, O-acylation, and S-acylation.[1][8] These reactions proceed under mild conditions, often at room temperature, and are compatible with a variety of sensitive functional groups, which is a significant advantage in multistep synthesis.[2]

Core Reactivity and Mechanism

The primary mode of action for N-acylbenzotriazoles is nucleophilic acyl substitution. The benzotriazole moiety is an effective leaving group, making the acyl carbon highly electrophilic and susceptible to attack by nucleophiles.[4][7] The reaction is generally clean, with the benzotriazole byproduct being easily removed during workup.[2]

The general mechanism involves the attack of a nucleophile (Nu) on the carbonyl carbon of the N-acylbenzotriazole. This forms a tetrahedral intermediate which then collapses, expelling the stable benzotriazolide anion and resulting in the acylated nucleophile.

Synthesis and Experimental Protocols

N-acylbenzotriazoles are typically synthesized from carboxylic acids. A common and efficient method involves the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent like thionyl chloride (SOCl₂).[4][9]

Protocol 1: General Synthesis of N-Acylbenzotriazoles

This protocol describes a widely used one-pot procedure for converting carboxylic acids into their corresponding N-acylbenzotriazoles.[9]

Materials:

-

Carboxylic acid (1.0 eq)

-

Benzotriazole (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of the carboxylic acid (1.0 eq) and benzotriazole (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Protocol 2: N-Acylation of an Amine

This protocol details the use of a synthesized N-acylbenzotriazole for the acylation of a primary amine to form an amide.[2]

Materials:

-

N-acylbenzotriazole (1.0 eq)

-

Primary amine (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

The N-acylbenzotriazole (1.0 eq) is dissolved in anhydrous THF in a reaction flask.

-

The primary amine (1.0 eq) is added to the solution at room temperature.

-

The reaction mixture is stirred for 1-3 hours. Progress is monitored by TLC.

-

After the reaction is complete, the solvent is removed in vacuo.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amide product.

-

Purification can be achieved by column chromatography or recrystallization.

Scope of Reactivity and Quantitative Data

N-acylbenzotriazoles are remarkably versatile, reacting with a broad spectrum of nucleophiles.[1] This section summarizes their application in N-, O-, C-, and S-acylation reactions, supported by quantitative data on reaction yields.

N-Acylation: Amide and Peptide Synthesis

N-acylation is one of the most common applications, providing high yields of primary, secondary, and tertiary amides.[2] This method is particularly advantageous in peptide synthesis, where the mild conditions help prevent racemization.[6][10]

| Substrate (Amine) | Acyl Group | Conditions | Yield (%) | Reference |

| Benzylamine | Benzoyl | THF, rt, 2h | 95 | [2] |

| Aniline | Acetyl | THF, rt, 1h | 98 | [2] |

| Diethylamine | Propionyl | THF, rt, 3h | 92 | [2] |

| Glycine methyl ester | Z-Alanine | MeCN/H₂O, rt | >90 | [6] |

| Various amines | Various acyls | Water, rt or MW | High | [11][12] |

O-Acylation: Ester Synthesis

Alcohols and phenols can be efficiently acylated to form esters. This reaction often requires a base or catalyst to activate the hydroxyl group.

| Substrate (Alcohol) | Acyl Group | Conditions | Yield (%) | Reference |

| Benzyl alcohol | Benzoyl | Pyridine, rt, 5h | 85 | [13][14] |

| Phenol | Acetyl | Et₃N, DCM, rt, 4h | 90 | [13][14] |

| 1-Octanol | Lauroyl | DMAP, THF, rt, 6h | 88 | [13][14] |

C-Acylation: Ketone Synthesis

N-acylbenzotriazoles react with various carbon nucleophiles, such as Grignard reagents, organozinc compounds, and enolates, to produce ketones in good yields.[3][15] This provides a valuable alternative to the use of highly reactive acyl chlorides.

| Substrate (Nucleophile) | Acyl Group | Conditions | Yield (%) | Reference |

| Phenylmagnesium bromide | Acetyl | THF, 0°C to rt | 82 | [3] |

| Ethyl 2-lithioacetate | Benzoyl | THF, -78°C | 75 | [3] |

| Nitromethane anion | Various | Base, THF/DMF | 39-86 | [16][17] |

S-Acylation: Thioester Synthesis

Thiols are readily acylated by N-acylbenzotriazoles to give the corresponding thioesters, which are important intermediates in both chemical and biological systems.

| Substrate (Thiol) | Acyl Group | Conditions | Yield (%) | Reference |

| Thiophenol | Benzoyl | Et₃N, THF, rt, 2h | 94 | [13][14] |

| 1-Dodecanethiol | Acetyl | NaH, THF, rt, 3h | 91 | [13][14] |

Applications in Drug Development

The unique reactivity profile of acylated benzotriazoles makes them highly relevant in drug discovery and development. Their use in the mild and efficient synthesis of amide bonds is crucial for building peptide-based drugs and other complex nitrogen-containing molecules.[5][6][10] Furthermore, their ability to acylate a wide range of functional groups allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The stability and predictability of these reagents are key assets in the synthesis of novel cephalosporin antibiotics and other pharmacologically active heterocycles.[18][19]

Conclusion

N-acylbenzotriazoles are robust and versatile acylating agents with a broad scope of applications in modern organic synthesis. The benzotriazole group acts as an excellent leaving group, enabling efficient and clean acylation of nitrogen, oxygen, carbon, and sulfur nucleophiles under mild, often neutral, conditions. The high yields, operational simplicity, and stability of these reagents make them indispensable tools for researchers in academia and industry, particularly in the field of drug development where efficiency and functional group tolerance are paramount. The continued exploration of their reactivity is expected to uncover even more applications for these valuable synthetic intermediates.

References

- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Utility of N-Acylbenzotriazoles [ouci.dntb.gov.ua]

- 9. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles | Semantic Scholar [semanticscholar.org]

- 17. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]

- 18. Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones [organic-chemistry.org]

- 19. Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins [mdpi.com]

A Technical Guide to the Thermal Stability and Decomposition of 1-(4-Methylbenzoyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-(4-Methylbenzoyl)-1H-benzotriazole, a member of the N-acylbenzotriazole class of compounds. These compounds are widely recognized in organic synthesis as versatile acylating agents. Understanding their thermal behavior is crucial for ensuring safety, optimizing reaction conditions, and assessing their stability in various applications, including drug development where thermal processing may be involved.

Thermal Stability Profile

The thermal stability of N-acylbenzotriazoles is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the temperatures at which decomposition begins, the extent of mass loss, and the energetic nature of the decomposition process (i.e., exothermic or endothermic).

Predicted Thermal Events

Based on the analysis of analogous compounds, the thermal profile of this compound is expected to exhibit the following key events:

-

Melting: An endothermic event corresponding to the solid-to-liquid phase transition.

-

Decomposition: One or more exothermic events associated with the breakdown of the molecule, typically involving the loss of nitrogen gas.

Data Presentation

The following table summarizes the kind of quantitative data that would be obtained from TGA and DSC analyses. Note: The values presented are hypothetical and serve as an illustrative example of how experimental data for this compound would be structured.

| Thermal Event | Technique | Parameter | Illustrative Value |

| Melting | DSC | Onset Temperature | 110 - 120 °C |

| Peak Temperature | 120 - 130 °C | ||

| Enthalpy of Fusion (ΔHfus) | 80 - 100 J/g | ||

| Decomposition | TGA | Onset Temperature (Td) | 180 - 200 °C |

| Mass Loss (Step 1) | ~23% (corresponds to N2 loss) | ||

| DSC | Peak Temperature | 200 - 220 °C (exothermic) |

Proposed Decomposition Pathway

The thermal decomposition of 1-acylbenzotriazoles, particularly under pyrolysis conditions, is understood to proceed through a well-defined pathway. The proposed mechanism for this compound is initiated by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This leads to the formation of a reactive biradical or carbene intermediate.

This intermediate can then undergo a series of rearrangements and subsequent reactions. A key pathway is a Wolff-type rearrangement, which is known to occur in related systems. This rearrangement would lead to the formation of an N-acylfulvenimine intermediate. Further reactions of this intermediate can lead to the formation of various products, including substituted benzoxazoles and cyanocyclopentadienes.

The logical flow of this proposed decomposition is visualized in the following diagram:

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass and the percentage of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C. A linear heating rate of 10 °C/min is standard, although different heating rates (e.g., 5, 15, and 20 °C/min) can be used to study the kinetics of decomposition.

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is a plot of percentage mass versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

The experimental workflow for TGA is illustrated below:

Determining the Solubility of 1-(4-Methylbenzoyl)-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-(4-methylbenzoyl)-1H-benzotriazole in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it offers a general overview of the solubility of related benzotriazole compounds to provide a qualitative context for experimental design.

Introduction to this compound and its Solubility

This compound is a derivative of benzotriazole, a class of compounds widely utilized in various fields, including as corrosion inhibitors and in chemical synthesis. In the context of drug development, understanding the solubility of a compound is paramount as it directly influences bioavailability, formulation, and ultimately, therapeutic efficacy. The molecular structure of this compound, featuring both a polar benzotriazole moiety and a less polar 4-methylbenzoyl group, suggests its solubility will be highly dependent on the choice of solvent.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methods must be employed. The following are detailed protocols for two common and effective methods: the Shake-Flask Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Transfer the weighed solid into a series of sealed, inert containers (e.g., glass vials or flasks).

-

Add a precise volume of the desired organic solvent to each container.

-

-

Equilibration:

-

Place the containers in a constant temperature shaker or water bath. The temperature should be rigorously controlled.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[4]

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.[4]

-

-

Analysis:

-

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique. Given its aromatic structure, UV-Vis spectroscopy is a strong candidate.[9][10][11]

-

UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered supernatant from the solubility experiment (diluting if necessary to fall within the linear range of the calibration curve).

-

Determine the concentration of the sample from the calibration curve.[12]

-

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[13][14][15][16]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired organic solvent as described in steps 1 and 2 of the Shake-Flask Method.

-

-

Sample Collection and Weighing:

-

After equilibration and settling of the excess solid, carefully transfer a precise volume of the clear supernatant to a pre-weighed, inert container (e.g., a glass evaporating dish).

-

Accurately weigh the container with the solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Place the container in a controlled environment (e.g., a fume hood or a vacuum oven at a temperature below the decomposition point of the compound) to allow the solvent to evaporate completely.

-

-

Drying and Final Weighing:

-

Once the solvent has evaporated, dry the container with the solid residue to a constant weight in an oven at a suitable temperature.

-

Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.

-

Calculate the solubility as the mass of the solute per mass or volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Isothermal Equilibrium (Shake-Flask) Method followed by UV-Vis analysis.

Data Presentation

As quantitative solubility data for this compound becomes available through the execution of the aforementioned experimental protocols, it should be summarized in a clear and structured format for easy comparison. An example table is provided below:

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| ... (additional solvents and temperatures) |

Conclusion

While direct quantitative solubility data for this compound is currently elusive in public literature, this guide provides the necessary detailed experimental protocols for its determination. By following the Isothermal Equilibrium (Shake-Flask) or Gravimetric methods, researchers and drug development professionals can generate the critical data required for advancing their work. The provided workflow diagram and data presentation table offer a structured approach to experimentation and reporting, ensuring clarity and comparability of results. Accurate solubility data is a cornerstone of successful pharmaceutical development, and the methodologies outlined herein provide a robust framework for its acquisition.

References

- 1. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]

- 2. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]

- 3. 4-methyl-1H-benzotriazole CAS#: 29878-31-7 [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. scribd.com [scribd.com]

Potential biological activity of N-acylbenzotriazoles

An In-depth Technical Guide to the Potential Biological Activity of N-Acylbenzotriazoles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylbenzotriazoles are a class of stable, crystalline organic compounds that have garnered significant attention in medicinal chemistry and drug development. Functioning as versatile and efficient acylating agents, they serve as valuable alternatives to the more reactive and often unstable acyl chlorides.[1] The benzotriazole moiety acts as an excellent leaving group, facilitating a wide range of organic transformations under mild conditions, including N-, C-, S-, and O-acylations. This reactivity, combined with the diverse biological activities exhibited by the benzotriazole scaffold, has positioned N-acylbenzotriazoles as promising synthons for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the principal biological activities of N-acylbenzotriazoles, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties, supplemented with detailed experimental protocols and quantitative data.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of N-acylbenzotriazole derivatives against various human cancer cell lines. The mechanism of action for some of these compounds has been elucidated, revealing targeted inhibition of key signaling pathways involved in cancer cell survival and proliferation.

Mechanism of Action: FAK Inhibition and Apoptosis Induction

A significant mechanism underlying the anticancer activity of certain N-acylbenzotriazole hybrids, particularly N-acylarylhydrazones, is the inhibition of Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is frequently associated with tumor progression and metastasis.

The inhibition of FAK by N-acylbenzotriazole derivatives triggers a downstream cascade of events leading to programmed cell death (apoptosis). This process involves:

-

Caspase-3 Activation : Inhibition of FAK leads to a significant increase in the levels of active caspase-3, a key executioner enzyme in the apoptotic pathway.[4][5]

-

Cell Cycle Arrest : These compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from completing mitosis.[4]

-

Apoptosis Confirmation : The apoptotic mechanism is further confirmed by an accumulation of cells in the pre-G1 phase and positive staining in Annexin V assays, which detects early apoptotic events.[4][5]

Related benzamide compounds have also been shown to induce apoptosis via the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and the activation of caspase-9, further supporting this mode of action.[6]

FAK Inhibition Pathway by N-Acylbenzotriazoles.

Quantitative Data: Anticancer Activity

The antiproliferative activity of N-acylbenzotriazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound ID | Target Cell Line / Enzyme | IC₅₀ Value (nM) | Reference Compound | IC₅₀ Value (nM) | Reference |

| 3e | Ovarian Cancer (OVCAR-3) | 29 | Doxorubicin | ~290 | [4] |

| 3e | Leukemia (HL-60 (TB)) | 25 | Doxorubicin | ~450 | [4] |

| 3e | Focal Adhesion Kinase (FAK) | 44.6 | - | - | [4] |

| 3e | Proline-rich tyrosine kinase 2 (Pyk2) | 70.19 | - | - | [4] |

| 3d | Leukemia (HL-60 (TB)) | 130 | Doxorubicin | ~450 | [4] |

| 3f | Leukemia (HL-60 (TB)) | 30 | Doxorubicin | ~450 | [4] |

| 3q | Leukemia (HL-60 (TB)) | 30 | Doxorubicin | ~450 | [4] |

Antimicrobial Activity

N-acylbenzotriazoles and their derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7] They are often synthesized by acylating existing antibiotics, such as cephalexin, to create novel compounds with potentially enhanced or broader activity.[8][9]

Spectrum of Activity

Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, N-Nicotinylcephalexin and N-(3,4,5-trimethoxybenzoyl)cephalexin, synthesized using N-acylbenzotriazoles, exhibited a wide spectrum of activity against:

-

Staphylococcus aureus (Gram-positive)[9]

-

Paenibacillus polymyxa (Gram-positive)[9]

-

Escherichia coli (Gram-negative)[9]

-

Pseudomonas aeruginosa (resistant strain, Gram-negative)[9]

The antimicrobial potential of these compounds underscores their value in addressing the challenge of antibiotic resistance.[7]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is primarily measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzotriazole-quinolinone acids | Escherichia coli | 12.5 - 25 | [2] |

| Benzotriazole derivatives with -COOMe group | Various Bacteria | 0.125 - 0.25 | [4] |

Enzyme Inhibition

Beyond anticancer applications, N-acylbenzotriazoles have been identified as potent inhibitors of metabolic enzymes, suggesting their potential in treating metabolic disorders like type 2 diabetes.

Inhibition of α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into glucose. Inhibiting these enzymes can slow glucose absorption and manage postprandial hyperglycemia. Benzotriazole derivatives have shown significant inhibitory activity against both enzymes, with some compounds exhibiting competitive inhibition against α-amylase and non-competitive inhibition against α-glucosidase.

Quantitative Data: Enzyme Inhibition

| Compound ID | Target Enzyme | IC₅₀ Value (µM) | Reference |

| Compound 37 | α-Glucosidase | 2.00 ± 1.22 | [10] |

| Compound 37 | α-Amylase | 2.04 ± 1.4 | [10] |

| Compound 36 | α-Glucosidase | 2.12 ± 1.35 | [10] |

| Compound 36 | α-Amylase | 2.21 ± 1.08 | [10] |

| Compound 25 | α-Glucosidase | 2.41 ± 1.31 | [10] |

| Compound 25 | α-Amylase | 2.5 ± 1.21 | [10] |

Experimental Protocols

The synthesis and evaluation of N-acylbenzotriazoles involve standardized chemical and biological procedures.

General Synthesis of N-Acylbenzotriazoles

A common and efficient one-pot procedure involves the reaction of a carboxylic acid with benzotriazole using thionyl chloride (SOCl₂) as an activating agent.[11]

General workflow for synthesis of N-acylbenzotriazoles.

Detailed Protocol:

-

Dissolve benzotriazole (e.g., 8 mmol) in dichloromethane (CH₂Cl₂).

-

Add thionyl chloride (e.g., 2 mmol) to the mixture and stir at room temperature (25°C) for 30 minutes.

-

Add the desired carboxylic acid (e.g., 2 mmol) to the reaction mixture and continue stirring for an additional 3 hours at room temperature.

-

Upon completion, dilute the reaction with CH₂Cl₂.

-

Perform an aqueous work-up by washing the organic layer sequentially with a saturated sodium carbonate (Na₂CO₃) solution, water (H₂O), and brine.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acylbenzotriazole product.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.[1][10]

Materials:

-

Cells in culture (e.g., MCF-7, OVCAR-3)

-

96-well flat-bottom plates

-

Test compounds (N-acylbenzotriazoles)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS).[10]

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (~24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the N-acylbenzotriazole compounds. Add the desired final concentrations to the wells. Include wells for a negative control (vehicle only) and a blank (medium only).

-

Incubation : Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12][13]

-

MTT Addition : Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Formazan Formation : Incubate the plate for 4 hours in the incubator. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or mix thoroughly.

-

Absorbance Reading : Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1]

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][14]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]

-

Test compounds (N-acylbenzotriazoles)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation : Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final target concentration (e.g., 5 × 10⁵ CFU/mL).[15]

-

Compound Dilution : Perform a two-fold serial dilution of the N-acylbenzotriazole compound in the broth directly within the 96-well plate.

-

Inoculation : Add the standardized inoculum to each well of the plate, bringing the final volume in each well to 100 or 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[2][15]

-

MIC Determination : After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

N-acylbenzotriazoles represent a versatile and highly promising class of compounds for modern drug discovery. Their straightforward synthesis, stability, and potent biological activities make them attractive candidates for further development. The demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays, underpinned by specific mechanisms of action such as FAK inhibition, provides a solid foundation for future research. The protocols and data presented in this guide offer a technical resource for scientists aiming to explore and harness the therapeutic potential of N-acylbenzotriazole derivatives in addressing critical needs in oncology, infectious diseases, and metabolic disorders.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 4. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jrasb.com [jrasb.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Methylbenzoyl)-1H-benzotriazole in Amidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of 1-(4-Methylbenzoyl)-1H-benzotriazole as an efficient acylating agent for amidation reactions. This reagent serves as a stable, crystalline, and highly reactive alternative to acid chlorides, facilitating the formation of amide bonds under mild conditions. The protocols outlined below are based on established methodologies for N-acylbenzotriazoles and are intended to be a valuable resource for the synthesis of amides, a critical functional group in numerous pharmaceutical compounds.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the development of new therapeutic agents. This compound is an N-acylbenzotriazole that acts as an effective acyl transfer reagent. The benzotriazole moiety is an excellent leaving group, which allows for the smooth acylation of primary and secondary amines to form the corresponding amides. The use of N-acylbenzotriazoles, such as this compound, offers several advantages over traditional methods, including neutral reaction conditions, high yields, and simplified purification procedures.[1]

Principle of the Reaction

The utility of this compound in amidation reactions stems from the electrophilic character of the carbonyl carbon, enhanced by the electron-withdrawing nature of the benzotriazole ring. The reaction proceeds via a nucleophilic acyl substitution mechanism where a primary or secondary amine attacks the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired amide and the release of 1H-benzotriazole as a byproduct.

Synthesis of this compound

This compound can be reliably synthesized from 4-methylbenzoyl chloride and 1H-benzotriazole. The following protocol is adapted from general procedures for the synthesis of N-acylbenzotriazoles.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Benzotriazole

-

4-Methylbenzoyl chloride (p-Toluoyl chloride)

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of 1H-benzotriazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Stir the solution for 10-15 minutes at 0 °C.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford this compound as a crystalline solid.

-

Dry the purified product under vacuum.